Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate
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Overview
Description
Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyridines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyridine ring, with ethyl and diphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with diphenylacetylene in the presence of a suitable catalyst to form the tetrazole ring. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazolopyridine oxides, while reduction can produce dihydrotetrazolopyridine derivatives .
Scientific Research Applications
Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used in molecular docking studies to explore its interactions with various biological targets, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit the endoplasmic reticulum stress pathway and the NF-κB inflammatory pathway. By reducing the expression of chaperone proteins and apoptosis markers, the compound exerts its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but differ in their substituents and biological activities.
Triazolopyridines: Another class of compounds with a fused triazole and pyridine ring, often explored for their pharmacological properties.
Uniqueness
Ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple biological pathways makes it a versatile compound for various research applications .
Properties
CAS No. |
502185-37-7 |
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Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
ethyl 6,7-diphenyltetrazolo[1,5-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C20H16N4O2/c1-2-26-20(25)18-17(15-11-7-4-8-12-15)16(14-9-5-3-6-10-14)13-24-19(18)21-22-23-24/h3-13H,2H2,1H3 |
InChI Key |
NSWKGDRTCBWRPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN2C1=NN=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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